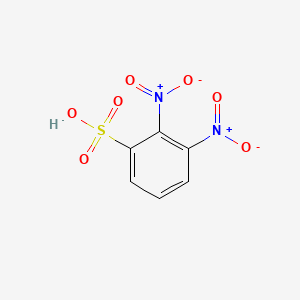

Dinitrobenzene sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4N2O7S |

|---|---|

Molecular Weight |

248.17 g/mol |

IUPAC Name |

2,3-dinitrobenzenesulfonic acid |

InChI |

InChI=1S/C6H4N2O7S/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12/h1-3H,(H,13,14,15) |

InChI Key |

IORISFYTXJVNFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

dinitrobenzenesulfonic acid dinitrobenzenesulfonic acid, sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dinitrobenzene Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,4-dinitrobenzene sulfonic acid, a key intermediate in the chemical and pharmaceutical industries. This document details the underlying reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate reproducibility and process optimization.

Introduction

2,4-Dinitrobenzene sulfonic acid (DNSBA) is an important aromatic compound characterized by the presence of two nitro groups and a sulfonic acid group attached to a benzene (B151609) ring.[1] Its high reactivity, owing to the electron-withdrawing nature of the nitro groups, makes it a versatile reagent in organic synthesis. It serves as a precursor for the production of various compounds, including 2,4-diaminobenzenesulfonic acid, a valuable colorant intermediate.[2] This guide will focus on the most prevalent and industrially significant methods for the synthesis of 2,4-dinitrobenzene sulfonic acid.

Core Synthetic Methodologies

The principal method for synthesizing 2,4-dinitrobenzene sulfonic acid involves the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with a sulfite (B76179) salt. An alternative, though less direct, pathway begins with the sulfonation and subsequent nitration of 4-chloronitrobenzene.

This is the most common and direct route for the preparation of 2,4-dinitrobenzene sulfonic acid. The reaction proceeds via a nucleophilic aromatic substitution where the chlorine atom of 2,4-dinitrochlorobenzene (DNCB) is displaced by a sulfite group. The two electron-withdrawing nitro groups on the aromatic ring activate the chlorine atom for nucleophilic attack.

Reaction Workflow:

Caption: Workflow for the synthesis of 2,4-dinitrobenzene sulfonic acid from 2,4-dinitrochlorobenzene.

Experimental Protocol:

A detailed experimental protocol for the synthesis of the sodium salt of 2,4-dinitrobenzene sulfonic acid is provided below, based on established literature.[3]

-

Dissolution: Dissolve 101 g of 2,4-dinitrochlorobenzene in 250 ml of methanol.

-

Reagent Preparation: Prepare a concentrated solution of sodium sulfite. Separately, mix approximately 160 g of sodium hydrosulfite (containing 25% sulfur dioxide) with 50 g of 40% sodium hydroxide (B78521) until the mixture is alkaline to phenolphalein.

-

Reaction: Add the prepared sulfur dioxide containing solution to the methanolic solution of 2,4-dinitrochlorobenzene. Heat the mixture to boiling on a water bath for 5 hours with continuous, vigorous stirring.

-

Crystallization and Isolation: After the reaction is complete, cool the mixture. The sodium salt of 2,4-dinitrobenzene sulfonic acid will separate as glistening, yellow leaflets.[3]

Quantitative Data:

| Parameter | Value | Reference |

| 2,4-Dinitrochlorobenzene | 101 g | [3] |

| Methanol | 250 ml | [3] |

| Sulfur Dioxide | 40 g (from sodium sulfite/hydrosulfite) | [3] |

| Reaction Time | 5 hours | [3] |

| Reaction Temperature | Boiling (on a water bath) | [3] |

| Product Form | Sodium salt, yellow leaflets | [3] |

An alternative route involves a two-step process starting from 4-chloronitrobenzene. This method first introduces a sulfonic acid group to the benzene ring, followed by a second nitration step to yield 2,4-dinitrochlorobenzene-6-sulfonic acid.[4][5][6]

Reaction Pathway:

Caption: Two-step synthesis of a dinitrobenzene sulfonic acid derivative from 4-chloronitrobenzene.

Experimental Protocol:

The following protocol outlines the synthesis of 2,4-dinitrochlorobenzene-6-sulfonic acid.[4][5][6]

-

Sulfonation: Gradually add 25% oleum (B3057394) to 4-chloronitrobenzene at 60°C. Slowly raise the temperature to 125°C and maintain it for 8 hours.

-

Nitration: Cool the sulfonation mixture to 70°C. Add nitric acid over a period of 5 hours. Complete the reaction by heating at 70°C for 12 hours, followed by 4 hours at 100°C.

-

Isolation: After cooling and quenching the reaction mixture, the sodium salt of the product is salted out by the addition of sodium sulfate.

Quantitative Data:

| Parameter | Value | Reference |

| Sulfonation Step | ||

| Starting Material | 4-Chloronitrobenzene | [4][5][6] |

| Reagent | 25% Oleum | [4][5][6] |

| Initial Temperature | 60°C | [4][5][6] |

| Final Temperature | 125°C | [4][5][6] |

| Reaction Time | 8 hours | [4][5][6] |

| Nitration Step | ||

| Reagent | Nitric Acid | [4][5][6] |

| Addition Time | 5 hours | [4][5][6] |

| Initial Temperature | 70°C | [4][5][6] |

| Final Temperature | 100°C | [4][5][6] |

| Reaction Time | 16 hours (12h at 70°C, 4h at 100°C) | [4][5][6] |

| Isolation | ||

| Method | Salting out with Sodium Sulfate | [4][5][6] |

| Yield | 80% | [4][5][6] |

Reaction Mechanism: Meisenheimer Complex Formation

The reaction of 2,4-dinitrochlorobenzene with nucleophiles, such as the sulfite ion, proceeds through a Meisenheimer adduct. This intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing nitro groups.

Meisenheimer Adduct Formation:

Caption: Formation of the Meisenheimer complex during the synthesis of 2,4-dinitrobenzene sulfonic acid.

Applications in Further Synthesis

2,4-Dinitrobenzene sulfonic acid is a valuable intermediate, primarily used in the synthesis of 2,4-diaminobenzenesulfonic acid through reduction.[7] This reduction can be achieved using various methods, including catalytic hydrogenation or reduction with iron powder.[3][7]

Conclusion

The synthesis of 2,4-dinitrobenzene sulfonic acid is a well-established process, with the sulfonation of 2,4-dinitrochlorobenzene being the most direct and widely employed method. The reaction conditions and protocols outlined in this guide provide a solid foundation for researchers and professionals in the field. The high reactivity of the product makes it a cornerstone for the synthesis of a range of downstream products, underscoring its importance in industrial and research settings.

References

- 1. 2,4-Dinitrobenzenesulfonic acid | C6H4N2O7S | CID 6959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-DINITROBENZENESULFONIC ACID | 89-02-1 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 2,4-DINITROCHLOROBENZENE-6-SULFONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4-DINITROCHLOROBENZENE-6-SULFONIC ACID CAS#: 4515-26-8 [m.chemicalbook.com]

- 6. 2,4-DINITROCHLOROBENZENE-6-SULFONIC ACID | 4515-26-8 [chemicalbook.com]

- 7. 2,4-Diaminobenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

Unraveling the Inflammatory Cascade: A Technical Guide to the Mechanism of Action of 2,4,6-Trinitrobenzene Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trinitrobenzene sulfonic acid (TNBSA) is a potent haptenizing agent widely utilized in preclinical research to induce a robust and reproducible model of inflammatory bowel disease (IBD), particularly mimicking the pathological features of Crohn's disease. This technical guide provides an in-depth exploration of the core mechanism of action of TNBSA, detailing the immunological and biochemical pathways it triggers. It further outlines comprehensive experimental protocols for the induction and assessment of TNBSA-induced colitis in rodent models and presents key quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of the principal signaling pathways and experimental workflows are included to enhance understanding of the complex processes involved.

Introduction to 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA)

TNBSA is a nitroaryl oxidizing acid that functions as a hapten, a small molecule that, by itself, is not immunogenic.[1] However, when introduced into a biological system, it covalently binds to endogenous proteins, forming hapten-carrier conjugates.[2][3][4] It is this modification of self-proteins that renders them immunogenic, initiating a cascade of inflammatory responses.[2][5][6] In the context of IBD research, TNBSA is typically administered intrarectally in an ethanol (B145695) solution. The ethanol serves to disrupt the integrity of the colonic mucosal barrier, allowing TNBSA to penetrate the underlying tissue and interact with colonic proteins.[6][7]

Core Mechanism of Action: Elicitation of a Th1/Th17-Dominant Immune Response

The primary mechanism of action of TNBSA in inducing colitis is the initiation of a delayed-type hypersensitivity reaction, predominantly driven by T helper 1 (Th1) and T helper 17 (Th17) cells.[7][8][9][10]

2.1. Haptenization and Antigen Presentation:

Upon entering the colonic tissue, TNBSA binds to amine groups of colonic proteins, creating trinitrophenyl (TNP)-protein adducts. These modified proteins are then processed by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The APCs present the TNP-haptenated peptides to naive T cells in the gut-associated lymphoid tissue (GALT).

2.2. T-Cell Differentiation and Cytokine Storm:

The presentation of these novel antigens leads to the activation and differentiation of CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[7][8][11][12]

-

Th1 Response: Characterized by the secretion of interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12).[7][8][10] IFN-γ further activates macrophages, enhancing their phagocytic and inflammatory functions.

-

Th17 Response: Involves the production of IL-17, a potent pro-inflammatory cytokine that recruits neutrophils to the site of inflammation.[8][9][10]

This T-cell response orchestrates a localized "cytokine storm" within the colonic mucosa, with a significant upregulation of pro-inflammatory mediators including:

-

Tumor Necrosis Factor-alpha (TNF-α): A key cytokine that promotes inflammation, induces apoptosis of epithelial cells, and increases intestinal permeability.[5][7][13]

-

Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6): These cytokines contribute to systemic inflammation and the acute phase response.[13][14]

2.3. Cellular Infiltration and Tissue Damage:

The release of these cytokines and chemokines leads to the recruitment and infiltration of a large number of inflammatory cells, including neutrophils, macrophages, and lymphocytes, into the colonic lamina propria and submucosa.[7][8][13] This massive cellular infiltrate, coupled with the direct cytotoxic effects of the inflammatory mediators, results in significant tissue damage, characterized by:

-

Epithelial cell apoptosis and necrosis[13]

-

Edema and thickening of the bowel wall[13]

-

In chronic models, fibrosis and collagen deposition[15]

Key Signaling Pathways Activated by TNBSA

Several intracellular signaling pathways are critically involved in mediating the inflammatory response to TNBSA.

3.1. Nuclear Factor-kappa B (NF-κB) Signaling:

NF-κB is a master regulator of inflammation. In TNBSA-induced colitis, the binding of pro-inflammatory cytokines like TNF-α to their receptors activates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][16][17][18]

3.2. Phosphoinositide 3-Kinase (PI3K)/Akt Signaling:

The PI3K/Akt pathway is a crucial regulator of cell survival and apoptosis. In the context of TNBSA-induced colitis, its dysregulation contributes to the death of intestinal epithelial cells.[19][20][21] Activation of this pathway can be both pro- and anti-inflammatory depending on the cellular context. However, its modulation is a key feature of the pathology.[5]

3.3. Transforming Growth Factor-beta (TGF-β) Signaling:

TGF-β signaling plays a dual role in intestinal inflammation. While it has anti-inflammatory properties, in chronic inflammation, it is a key driver of fibrosis.[22] TGF-β signals through both Smad-dependent and Smad-independent (e.g., MAPK/ERK) pathways to regulate gene expression.[1][13] In chronic TNBSA models, there is an upregulation of TGF-β and its downstream effectors, leading to increased collagen deposition.[1]

Experimental Protocols

The following sections provide detailed methodologies for the induction and assessment of TNBSA-induced colitis in rodent models.

4.1. Induction of Acute TNBSA Colitis in Mice

-

Animals: Male BALB/c or SJL/J mice (6-8 weeks old) are commonly used due to their susceptibility.[23][24]

-

Materials:

-

2,4,6-Trinitrobenzene sulfonic acid (TNBSA) solution (e.g., 5% w/v in water)

-

Ethanol (e.g., 50% v/v in sterile saline)

-

3.5 F catheter

-

1 mL syringe

-

-

Procedure:

-

Fast mice for 12-24 hours with free access to water.[7]

-

Anesthetize the mice (e.g., isoflurane (B1672236) inhalation or intraperitoneal ketamine/xylazine).

-

Prepare the TNBSA solution by diluting the stock in 50% ethanol to a final concentration of 2.5 mg in 100 µL.[25]

-

Gently insert the catheter intrarectally to a depth of 3-4 cm.

-

Slowly instill 100 µL of the TNBSA solution.

-

To ensure distribution of the solution, hold the mouse in a head-down position for at least 60 seconds.[7]

-

Return the mouse to its cage and monitor for recovery from anesthesia.

-

4.2. Induction of Chronic TNBSA Colitis in Rats

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are often used.[13][26][27]

-

Materials:

-

TNBSA solution

-

Ethanol (50% v/v)

-

Polyethylene catheter (8 cm)

-

-

Procedure:

-

Fast rats for 24 hours with free access to water.[13]

-

Anesthetize the rats.

-

Prepare the TNBSA solution in 50% ethanol. For chronic models, repeated administrations with escalating doses are often used (e.g., weekly instillations of 15, 30, 45, 60, 60, 60 mg in 0.25 mL for 6 weeks).[13]

-

Insert the catheter 8 cm into the colon.

-

Instill the TNBSA solution.

-

Maintain the rat in a head-down position for a few minutes.[27]

-

Monitor the animal's recovery.

-

4.3. Assessment of Colitis Severity

4.3.1. Clinical Assessment:

-

Body Weight Loss: Monitor daily and express as a percentage of the initial body weight.[7][26]

-

Stool Consistency: Score daily (e.g., 0 = normal, 2 = loose stools, 4 = diarrhea).[26]

-

Rectal Bleeding: Score daily (e.g., 0 = no blood, 2 = slight bleeding, 4 = gross bleeding).[26]

-

Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding.

4.3.2. Macroscopic Assessment:

At the end of the experiment, euthanize the animals and excise the colon. Assess and score the macroscopic damage based on established criteria.

Table 1: Macroscopic Scoring System for TNBSA-Induced Colitis

| Score | Criteria[5][6][26] |

| 0 | No damage, normal colon |

| 1 | Localized hyperemia, no ulcers |

| 2 | Ulceration at one site without hyperemia or bowel wall thickening |

| 3 | Ulceration at one site with inflammation at one site |

| 4 | Two or more sites of ulceration and inflammation |

| 5 | Major damage extending more than 2 cm along the colon |

4.3.3. Histological Assessment:

Fix colonic tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the microscopic damage based on the degree of inflammation and tissue injury.

Table 2: Histological Scoring System for TNBSA-Induced Colitis

| Score | Criteria[6][9][28] |

| Inflammation Severity | |

| 0 | No inflammation |

| 1 | Mild inflammatory infiltrate in the lamina propria |

| 2 | Moderate inflammatory infiltrate extending to the submucosa |

| 3 | Severe transmural inflammation with inflammatory cell aggregates |

| Tissue Damage | |

| 0 | Intact architecture |

| 1 | Mucosal erosion, loss of goblet cells |

| 2 | Ulceration extending to the muscularis mucosae |

| 3 | Transmural ulceration and necrosis |

Quantitative Data Presentation

The following tables summarize key quantitative data from studies using the TNBSA-induced colitis model.

Table 3: Clinical and Macroscopic Parameters in a Chronic TNBSA-Induced Colitis Model in Mice

| Parameter | Week 2 | Week 3 | Week 4 | Week 6 |

| Survival Rate (%) [5][29] | ~80 | ~73 | ~71 | ~71 |

| Fecal Hemoglobin (µmol Hg/g feces) [5][29] | - | 4.0 ± 0.2 | 5.8 ± 0.3 | 7.5 ± 0.5 |

| Macroscopic Damage Score [5] | 2.7 ± 0.7 | - | 0.9 ± 0.1 | - |

Table 4: Inflammatory Cytokine Levels in Colonic Tissue in a Chronic TNBSA-Induced Colitis Model in Mice (pg/mL)

| Cytokine | Week 2 | Week 3 | Week 4 | Week 6 |

| TNF-α [5][29] | 51.4 ± 2.9 | 87.3 ± 13.1 | 71.3 ± 3.3 | 72.7 ± 3.6 |

| IL-10 [5] | Decreased | 44.6 ± 3.7 | 57.3 ± 3.8 | 68.2 ± 1.8 |

Table 5: Signaling Protein Expression Changes in Chronic TNBSA-Induced Colitis in Rats

| Signaling Pathway | Protein | Change in Expression/Activation | Reference |

| TGF-β/Smad | p-Smad2/3 | Increased | [13] |

| TGF-β1 | Increased | [1] | |

| Smad3, Smad4, Smad7 | Decreased | [1] | |

| PI3K/Akt | p-PI3K | Increased | [19] |

| p-Akt | Increased | [13][19] | |

| NF-κB | NF-κB DNA binding | Increased | [4] |

Mandatory Visualizations

Caption: Core mechanism of TNBSA-induced colitis.

Caption: Key intracellular signaling pathways in TNBSA colitis.

Caption: General experimental workflow for TNBSA-induced colitis.

Conclusion

The TNBSA-induced colitis model remains an invaluable tool in IBD research, providing a platform to investigate disease pathogenesis and evaluate novel therapeutic agents. A thorough understanding of its mechanism of action, centered on a hapten-driven Th1/Th17-mediated inflammatory response, is crucial for the accurate interpretation of experimental data. The detailed protocols and quantitative data presented in this guide are intended to support researchers in designing and executing robust and reproducible studies, ultimately contributing to the development of more effective treatments for inflammatory bowel disease.

References

- 1. Effect of fecal microbiota transplantation on the TGF-β1/Smad signaling pathway in rats with TNBS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Activation of nuclear factor-kappa B and effects of pyrrolidine dithiocarbamate on TNBS-induced rat colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4,6-trinitrobenzenesulfonic acid-induced colitis in Rattus norgevicus: a categorization proposal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,4,6-trinitrobenzene sulfonic acid-induced chronic colitis with fibrosis and modulation of TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Induction of TNBS colitis in mice. | Semantic Scholar [semanticscholar.org]

- 16. Elucidation of colon-protective efficacy of diosgenin in experimental TNBS-induced colitis: inhibition of NF-κB/IkB-α and Bax/Caspase-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amelioration of Severe TNBS Induced Colitis by Novel AP-1 and NF-κB Inhibitors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of nuclear factor κB in colonic mucosa from patients with collagenous and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cynaroside ameliorates TNBS-induced colitis by inhibiting intestinal epithelial cell apoptosis via the PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PI3K/Akt signaling pathway is involved in the pathogenesis of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | PI3K Signaling in Dendritic Cells Aggravates DSS-Induced Colitis [frontiersin.org]

- 22. Frontiers | The Molecular Mechanism of Transforming Growth Factor-β Signaling for Intestinal Fibrosis: A Mini-Review [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Treatment of Experimental (Trinitrobenzene Sulfonic Acid) Colitis by Intranasal Administration of Transforming Growth Factor (Tgf)-β1 Plasmid: TGF-β1–Mediated Suppression of T Helper Cell Type 1 Response Occurs by Interleukin (Il)-10 Induction and IL-12 Receptor β2 Chain Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 28. inotiv.com [inotiv.com]

- 29. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Dinitrobenzene Sulfonic Acid: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

Dinitrobenzene sulfonic acid, a class of aromatic organic compounds, holds significance in various chemical and pharmaceutical research domains. This technical guide provides an in-depth overview of the physical and chemical properties of its primary isomers, 2,4-dinitrobenzenesulfonic acid and 3,5-dinitrobenzenesulfonic acid. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a thorough understanding of these compounds. This document details their structural and physicochemical characteristics, reactivity, and analytical methodologies, and provides practical experimental protocols.

Physicochemical Properties

The physicochemical properties of this compound isomers are crucial for their handling, application, and analysis. The following tables summarize the key quantitative data for 2,4-dinitrobenzenesulfonic acid and 3,5-dinitrobenzenesulfonic acid.

Table 1: Physical and Chemical Properties of 2,4-Dinitrobenzenesulfonic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₇S | [1] |

| Molecular Weight | 248.17 g/mol | [1] |

| Appearance | Yellow to yellow-brown crystalline powder | [2] |

| Melting Point | 95-98 °C (lit.) | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol (B129727) (2.5% w/v), slightly soluble in water.[2] | |

| pKa (Predicted) | -2.21 ± 0.50 | [2] |

Table 2: Physical and Chemical Properties of 3,5-Dinitrobenzenesulfonic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₇S | [4] |

| Molecular Weight | 248.17 g/mol | [4] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa (Predicted) | -1.82 ± 0.36 | [5] |

Chemical Reactivity and Applications

Dinitrobenzene sulfonic acids are reactive compounds primarily due to the presence of the strongly electron-withdrawing nitro groups and the sulfonic acid functionality.

2.1. Acidity

2.2. Nucleophilic Aromatic Substitution

The benzene (B151609) ring of 2,4-dinitrobenzenesulfonic acid is highly activated towards nucleophilic aromatic substitution. The electron-withdrawing nitro groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the sulfonic acid group or other leaving groups on the ring. This reactivity is exploited in various synthetic applications, including the derivatization of amines and amino acids for analytical purposes.

2.3. Applications

-

Synthesis of Dyes and Pharmaceuticals: this compound is a precursor in the synthesis of various organic molecules, including dyes and pharmaceutical intermediates. For instance, the reduction of 2,4-dinitrobenzenesulfonic acid is a route to produce 2,4-diaminobenzenesulfonic acid, a key intermediate.[6]

-

Derivatizing Agent: 2,4-Dinitrobenzenesulfonic acid and its derivatives are used to label the free amino groups of proteins and peptides.[7]

-

Hapten in Immunological Studies: 2,4-Dinitrobenzenesulfonic acid can act as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. It has been used to induce experimental colitis in animal models to study inflammatory bowel disease.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

3.1. Synthesis of 2,4-Dinitrobenzenesulfonic Acid

This protocol describes the in-situ generation of 2,4-dinitrobenzenesulfonic acid from 2,4-dinitrochlorobenzene, which is then used in a subsequent reaction.

Materials:

-

2,4-Dinitrochlorobenzene

-

Sodium sulfite (B76179)

-

Water

-

50% Sodium hydroxide (B78521) solution

-

Oleylamine (B85491) polyethylene (B3416737) glycol ether (surfactant)

-

50% Sulfuric acid

Procedure:

-

In a reaction vessel, stir 286 g of 2,4-dinitrochlorobenzene in 1000 ml of water.

-

Add 6.4 g of 50% sodium hydroxide solution and 4 g of an oleylamine polyethylene glycol ether.

-

Heat the mixture to 60 °C.

-

Over a period of 90 minutes, add a solution of 218 g of sodium sulfite in 700 ml of water dropwise.

-

Maintain the reaction mixture at 60 °C and continue stirring for 2 hours.[9]

-

After the reaction, acidify the solution with 1.5 g of 50% sulfuric acid.[9]

-

The resulting solution contains 2,4-dinitrobenzenesulfonic acid and can be used for further reactions, such as reduction to 2,4-diaminobenzenesulfonic acid.

3.2. Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of this compound and its related compounds.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A common mobile phase for aromatic sulfonic acids is a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent like acetonitrile.[10]

-

For example, a gradient from a high aqueous content to a high organic content can be employed to elute compounds with varying polarities.[10]

Sample Preparation:

-

Dissolve the sample in a suitable solvent, such as the initial mobile phase composition.

-

Filter the sample through a 0.45 µm filter before injection.

Detection:

-

UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of highly polar and non-volatile compounds like this compound by GC-MS is challenging. Derivatization is often necessary to increase volatility.

Derivatization (Conceptual):

-

Conversion of the sulfonic acid to a more volatile ester or other derivative. This is a general strategy and a specific, validated protocol for this compound was not found in the literature.

Sample Preparation for GC-MS:

-

Samples should be dissolved in a volatile organic solvent.[11]

-

Water should be avoided as a solvent for GC-MS analysis.[11]

-

Ensure the sample is free of particulate matter.[11]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Corrosive: Causes severe skin burns and eye damage.[12]

-

Irritant: May cause respiratory irritation.[12]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid creating dust.[13]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[12] Keep containers tightly closed.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of this compound, with a focus on the 2,4- and 3,5-isomers. The data and protocols presented are intended to be a valuable resource for scientists and researchers. The high reactivity and strong acidic nature of these compounds make them useful in various synthetic and research applications, but also necessitate careful handling and adherence to safety protocols. Further experimental determination of properties such as the pKa would be beneficial for a more complete understanding of these important chemical entities.

References

- 1. 2,4-Dinitrobenzenesulfonic acid | C6H4N2O7S | CID 6959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-DINITROBENZENESULFONIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2,4-Dinitrobenzenesulfonic acid 698999-22-3 [sigmaaldrich.com]

- 4. 3,5-Dinitrobenzenesulfonic acid | C6H4N2O7S | CID 424695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 2,4-Diaminobenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 2,4-Dinitrobenzenesulfonic acid | 89-02-1 | FD07759 [biosynth.com]

- 8. caymanchem.com [caymanchem.com]

- 9. EP0285972B1 - Process for the preparation of 2,4-diaminobenzenesulfonic acid - Google Patents [patents.google.com]

- 10. helixchrom.com [helixchrom.com]

- 11. uoguelph.ca [uoguelph.ca]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide on the Core Underlying Mechanisms of DNBS-Induced Colitis

This guide provides a comprehensive overview of the core mechanisms driving dinitrobenzene sulfonic acid (DNBS)-induced colitis, a widely used animal model for inflammatory bowel disease (IBD), particularly Crohn's disease. It is intended for researchers, scientists, and professionals in drug development.

Pathogenesis of DNBS-Induced Colitis

The induction of colitis by DNBS is a multi-step process that mimics key aspects of human IBD. The process begins with the administration of DNBS, a haptenizing agent, typically dissolved in ethanol (B145695).[1][2]

A. Initial Mucosal Injury and Haptenization: The ethanol vehicle disrupts the colonic mucosal barrier, allowing DNBS to penetrate the lamina propria.[1] There, DNBS binds to colonic and microbial proteins, modifying them into immunogenic haptens. This triggers both innate and adaptive immune responses.[1]

B. Immune Response and Inflammation: The haptenized proteins are recognized by the host's immune system, leading to a T-cell-mediated inflammatory response.[1][2] This is characterized by a significant infiltration of lymphocytes and polymorphonuclear cells into the colonic mucosa, a hallmark of Crohn's disease.[1][3] The resulting inflammation is transmural, affecting all layers of the colon wall.[1] Key cellular mediators in this process include neutrophils, macrophages, mast cells, and eosinophils, which release pro-inflammatory and pro-fibrotic molecules.[4]

The immune response is predominantly a Th1-driven process, characterized by the activation of the NF-κB signaling pathway.[1] This leads to the production of pro-inflammatory cytokines and other mediators that cause tissue injury.[1] The model is particularly useful for studying T-cell dependent immune mechanisms due to the significant infiltration of lymphocytes.[1]

Key Signaling Pathways

Several signaling pathways are pivotal in the pathogenesis of DNBS-induced colitis, offering potential targets for therapeutic intervention.

A. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response in IBD.[5][6] In DNBS-induced colitis, this pathway is strongly activated.[7] Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[6][8] The inhibition of the NF-κB pathway has been shown to have a protective effect in colitis models.[9]

Caption: Simplified NF-κB signaling pathway in inflammation.

B. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK1/2, and JNK, are also critically involved in the inflammatory cascades of IBD.[7][10][11] These pathways regulate the production of inflammatory mediators and are activated in experimental colitis.[7] Inhibition of MAPK signaling has been shown to attenuate inflammatory responses.[10] For instance, the p38 MAPK pathway can regulate cytokine production in macrophages.[10]

Caption: Overview of the MAPK signaling cascade.

Role of T-cells and Cytokine Profiles

A. Th1 and Th17 Cell Responses: Both Th1 and Th17 cells are implicated in the pathogenesis of IBD and experimental colitis.[12][13] The DNBS model is characterized by a predominant Th1 response.[1] However, studies have shown that Th17 cells can also induce colitis and even promote Th1 responses.[12][13] Th17 cells can convert to Th1 cells, and this transition is required for the development of colitis in some models.[14][15] This pathogenic synergy between Th1 and Th17 cells can aggravate mucosal inflammation.[16]

B. Cytokine Milieu: The inflammatory response in DNBS-induced colitis is associated with a specific cytokine profile. There is an upregulation of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, IL-6, and IL-17.[8][17][18][19] The levels of these cytokines are significantly increased in the colonic tissue of DNBS-treated animals.[18] For example, TNBS colitis shows a heightened Th1-Th17 response with increased IL-12 and IL-17 as the disease becomes chronic.[20]

Experimental Protocols

The DNBS model is highly reproducible and relatively inexpensive.[3] The following provides a general outline of the experimental protocol.

A. Induction of Colitis:

-

Animals: Commonly used strains include male Sprague-Dawley rats and C57BL/6 mice.[1]

-

DNBS Preparation and Administration: DNBS is freshly prepared in 50% ethanol. For rats, a typical dose is 15-30 mg in 250 µl, and for mice, 2-6 mg in 100 µl.[1] The solution is administered intrarectally via a catheter.[3] Control animals receive 50% ethanol alone.[1]

B. Assessment of Colitis:

-

Clinical Signs: Animals are monitored daily for weight loss, diarrhea, and bloody stools.[21][22]

-

Macroscopic and Histological Evaluation: At the end of the experiment, the colon is removed and assessed for macroscopic damage.[3] Histological analysis of H&E stained tissue sections is performed to evaluate epithelial injury, ulceration, and inflammatory cell infiltration.[3][23][24]

-

Myeloperoxidase (MPO) Assay: MPO activity, a marker for neutrophil infiltration, is measured in colonic tissue homogenates.[1][3]

Caption: A typical experimental workflow for the DNBS-induced colitis model.

Quantitative Data Summary

The following tables present representative quantitative data from DNBS-induced colitis experiments. Values are illustrative and can vary based on the specific experimental setup.

Table 1: Disease Activity Index (DAI)

| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |

| Weight Loss | None | 1-5% | 5-10% | 10-15% | >15% |

| Stool Consistency | Normal | Soft | Very Soft | Diarrhea | |

| Bleeding | None | Hemoccult + | Visible Blood | Gross Bleeding |

Table 2: Macroscopic and Microscopic Scores

| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |

| Macroscopic | No damage | Hyperemia | Ulceration | Thickening | Stricture |

| Microscopic | Normal | Mild inflammation | Moderate inflammation | Severe inflammation, crypt loss | Transmural inflammation, ulceration |

Table 3: Myeloperoxidase (MPO) Activity

| Group | MPO Activity (U/mg protein) |

| Control | 0.5 ± 0.1 |

| DNBS-treated | 4.2 ± 0.5 |

| p < 0.05 compared to control |

Table 4: Colonic Cytokine Levels (pg/mg protein)

| Cytokine | Control | DNBS-treated |

| TNF-α | 25 ± 5 | 150 ± 20 |

| IFN-γ | 10 ± 3 | 80 ± 12 |

| IL-1β | 30 ± 6 | 200 ± 25 |

| IL-6 | 40 ± 8 | 250 ± 30 |

| IL-17 | 15 ± 4 | 100 ± 15 |

| p < 0.05 compared to control |

References

- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]

- 4. Cellular and Molecular Mediators of Intestinal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NF-κB signaling system in the immunopathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of MAPK/NF-κB Signaling in the Activation of the Cholinergic Anti-Inflammatory Pathway in Experimental Colitis by Chronic Vagus Nerve Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mitogen activated protein kinases: a role in inflammatory bowel disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAP kinases in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Th17 cells induce colitis and promote Th1 cell responses through IL-17 induction of innate IL-12 and IL-23 production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Th17 cells induce colitis and promote Th1 cell responses through IL-17 induction of innate IL-12 and IL-23 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Th17 cells give rise to Th1 cells that are required for the pathogenesis of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Th17 cells give rise to Th1 cells that are required for the pathogenesis of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Pathogenicity and Synergistic Action of Th1 and Th17 Cells in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 22. DNBS/TNBS colitis models: providing insights into inflammatory bowel disease and effects of dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. inotiv.com [inotiv.com]

- 24. aitic.it [aitic.it]

An In-depth Technical Guide to Utilizing 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) for the Neutralization of Peptide Terminal Amino Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for using 2,4,6-trinitrobenzene sulfonic acid (TNBS) to neutralize the terminal amino groups of peptides. This technique is pivotal for various applications in peptide chemistry, immunology, and drug development, where the modification or quantification of primary amines is crucial.

Introduction: The Role of TNBS in Peptide Modification

2,4,6-Trinitrobenzene sulfonic acid (TNBS) is a water-soluble reagent widely employed for the quantification and modification of primary amino groups in peptides and proteins.[1][2][3] The primary utility of TNBS lies in its ability to react specifically with the non-protonated form of primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues, to form a stable trinitrophenyl (TNP) derivative.[2][4] This reaction effectively "neutralizes" the positive charge of the amino group and blocks its further reactivity.[5] The resulting TNP-adduct is a chromogenic compound, allowing for straightforward spectrophotometric quantification.[1][6]

The Chemical Reaction: Trinitrophenylation of Primary Amines

The core of the TNBS application is the nucleophilic aromatic substitution reaction between the primary amine of a peptide and the TNBS molecule. This reaction proceeds optimally under mildly alkaline conditions (pH 8.0-10.0), where the amino group is predominantly in its unprotonated, nucleophilic state.[2][7][8] The reaction results in the formation of a highly colored TNP-peptide conjugate and the release of a sulfite (B76179) ion.

The general reaction scheme is depicted below:

Caption: Chemical reaction of TNBS with a peptide's primary amino group.

Key Applications in Research and Drug Development

The neutralization of peptide amino groups by TNBS is instrumental in several areas:

-

Quantitative Analysis of Free Amino Groups: The chromogenic nature of the TNP-adduct allows for the accurate determination of the number of accessible primary amines in a peptide or protein sample.[1]

-

Controlling Peptide Conformation and Activity: By modifying the charge and steric hindrance at the N-terminus or lysine side chains, the biological activity and conformational stability of peptides can be altered.[5]

-

Hapten Conjugation: TNP-modified peptides serve as haptens to elicit specific immune responses, which is a common practice in immunology research.[9]

-

Blocking Reactive Sites: In multi-step peptide modifications or conjugations, TNBS can be used to selectively block primary amines, directing subsequent reactions to other functional groups.

Experimental Protocols

Several protocols for the use of TNBS have been established. The choice of protocol may depend on the specific application, whether for quantification or for preparative modification. Below are summaries of common experimental procedures.

This protocol is adapted from procedures described by Hermanson and Thermo Fisher Scientific.[1][3]

| Step | Procedure | Key Parameters & Considerations |

| 1 | Sample Preparation | Dissolve peptide/protein in 0.1 M sodium bicarbonate buffer, pH 8.5. Peptide concentration: 2-20 µg/mL; Protein concentration: 20-200 µg/mL.[1][3] Crucially, avoid buffers containing primary amines like Tris or glycine (B1666218). [1] |

| 2 | Reagent Preparation | Prepare a fresh 0.01% (w/v) solution of TNBS in the reaction buffer.[1] Some protocols suggest a 500-fold dilution of a 5% stock solution.[3] |

| 3 | Reaction | Add 0.25 mL of the TNBS solution to 0.5 mL of the sample solution and mix well.[1][3] |

| 4 | Incubation | Incubate the reaction mixture at 37°C for 2 hours.[1][2][3] |

| 5 | Reaction Termination | Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.[1][3] |

| 6 | Measurement | Measure the absorbance of the solution at 335 nm.[1][3] Other protocols may use 420 nm.[10][11] |

| 7 | Quantification | Determine the concentration of amino groups by comparing the absorbance to a standard curve generated using a known concentration of an amine-containing standard (e.g., glycine or BSA).[1][2] |

A faster method, as described by Fields (1972), allows for a quicker estimation.[10][11]

| Step | Procedure | Key Parameters & Considerations |

| 1 | Reagent Preparation | Prepare solutions as per the reference, including a borate (B1201080) buffer and a sulfite stop solution.[10] |

| 2 | Reaction | To 0.25 mL of sample, add 0.25 mL of 0.1 M sodium borate buffer (pH adjusted with NaOH) and 10 µL of 1.1 M TNBS.[10] |

| 3 | Incubation | Incubate for exactly 5 minutes at room temperature (23°C).[10][11] |

| 4 | Reaction Termination | Add 1 mL of a solution containing sodium sulfite and sodium dihydrogen phosphate (B84403) to stop the reaction.[10] |

| 5 | Measurement | Measure the absorbance at 420 nm.[10] |

Experimental Workflow Visualization

The general workflow for the quantitative analysis of peptide amino groups using TNBS can be visualized as follows:

Caption: General experimental workflow for TNBS-based amino group quantification.

Quantitative Data and Considerations

| Parameter | Value | Reference |

| Absorbance Maximum (λmax) | 335-345 nm or 420 nm | [1][6][7][10] |

| Molar Extinction Coefficient (ε₄₂₀) for α-amino group | 22,000 M⁻¹cm⁻¹ | [11] |

| Molar Extinction Coefficient (ε₄₂₀) for ε-amino group | 19,200 M⁻¹cm⁻¹ | [11] |

| Sensitivity Range | 5–200 nmol of amino group | [11] |

Important Considerations:

-

Hydrolysis of TNBS: TNBS can undergo hydrolysis, especially at elevated temperatures, which produces picric acid. This side reaction can interfere with the accuracy of the assay by contributing to the absorbance.[7][8]

-

Reaction with other Nucleophiles: While highly specific for primary amines, TNBS can also react with sulfhydryl groups (cysteine residues), although the resulting S-TNP adduct is unstable.[4][11]

-

Structural Effects: The reactivity of amino groups within a folded protein can be influenced by their local environment and accessibility.[7][8]

Logical Relationship of Experimental Factors

The success of the TNBS assay is dependent on the careful control of several experimental parameters. The following diagram illustrates the logical relationships between these factors.

Caption: Interdependencies of key factors in the TNBS reaction.

Conclusion

TNBS remains a robust and valuable tool for researchers and professionals in the life sciences. Its ability to specifically and quantitatively react with primary amino groups makes it indispensable for neutralizing peptide termini, quantifying available amines, and preparing peptide conjugates. By understanding the underlying chemistry and carefully controlling the experimental conditions as outlined in this guide, reliable and reproducible results can be achieved for a wide range of applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. TNBSA reaction scheme for detection of primary amines | Thermo Fisher Scientific - US [thermofisher.com]

- 7. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Peptide-conjugated hapten groups are the major antigenic determinants for trinitrophenyl-specific cytotoxic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]

- 11. The measurement of amino groups in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]

Dinitrobenzene Sulfonic Acid as a Hapten in Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrobenzene sulfonic acid (DNBS) and its structural analogs, such as dinitrochlorobenzene (DNCB) and dinitrofluorobenzene (DNFB), are small reactive chemical compounds known as haptens. In immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. This property makes dinitrobenzene derivatives invaluable tools for studying a wide range of immunological phenomena, from contact hypersensitivity and inflammatory bowel disease (IBD) to the fundamental principles of T-cell and B-cell activation and tolerance. This technical guide provides an in-depth overview of the use of DNBS and related compounds as haptens in immunological research, with a focus on experimental models, quantitative data, and the underlying signaling pathways.

Core Concepts: The Hapten-Carrier Principle

The immunogenicity of dinitrobenzene derivatives stems from their ability to covalently bind to endogenous proteins, forming hapten-carrier conjugates. These modified proteins are then recognized as foreign by the immune system, initiating an adaptive immune response. The dinitrophenyl (DNP) group, introduced by these haptens, acts as a novel antigenic determinant. This principle is fundamental to the various experimental applications of these compounds.

Experimental Models Utilizing Dinitrobenzene Haptens

DNBS-Induced Colitis

A widely used animal model for inflammatory bowel disease (IBD), particularly Crohn's disease, involves the intrarectal administration of DNBS in rodents. The ethanol (B145695) in the solution causes initial damage to the colonic epithelial barrier, allowing DNBS to penetrate the mucosa and haptenize colonic proteins. This triggers a robust inflammatory response characterized by transmural inflammation, ulceration, and a Th1-predominant cytokine profile.

| Parameter | Species/Strain | DNBS Dose | Time Point | Observation | Reference |

| Myeloperoxidase (MPO) Activity | Rat (Sprague-Dawley) | 15-30 mg/250 µl 50% ethanol | 5 days | Significant increase in MPO activity in colonic tissue, indicative of neutrophil infiltration. | [1] |

| Body Weight Loss | Mouse (CD-1) | 1.5, 2.5, 3.5 mg/mouse | 3 days | Dose-dependent body weight loss. | [2] |

| Colon Weight to Body Weight Ratio | Rat (Wistar) | 40 mg in 0.5 mL 30% ethanol | 8 days | Significant increase in the colon-to-body weight ratio. | [3] |

| TNF-α Concentration (Colon) | Mouse | Not specified | 4 days | Significantly elevated TNF-α levels in colon protein extracts. | [4] |

| IL-6 Concentration (Colon) | Mouse | Not specified | 4 days | Significantly elevated IL-6 levels in colon protein extracts. | [4] |

| IL-1β Concentration (Colon) | Mouse | Not specified | 4 days | Significantly elevated IL-1β levels in colon protein extracts. | [4] |

| IFN-γ Concentration (Colon) | Mouse | Not specified | Post-2nd DNBS injection | Increased IFN-γ concentration in colonic samples. | [1] |

-

Animal Preparation: Use adult mice (e.g., C57BL/6 or BALB/c). Fast the mice overnight with free access to water to empty the colon.

-

Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

-

DNBS Solution Preparation: Prepare a fresh solution of 2-6 mg of DNBS in 100 µl of 50% ethanol. The optimal dose may need to be titrated for each specific mouse strain and facility.

-

Intrarectal Administration: Gently insert a catheter (e.g., a 3.5 F catheter) approximately 3-4 cm into the colon. Slowly instill the 100 µl of DNBS solution.

-

Post-Administration Care: Keep the mouse in a head-down position for at least 60-90 seconds to ensure the retention of the DNBS solution. Provide the animals with a sucrose (B13894) solution (e.g., 5-8% in 0.2% saline) in their drinking water for the first few days to prevent dehydration.

-

Monitoring: Monitor the animals daily for body weight loss, stool consistency, and signs of distress.

-

Endpoint Analysis: At the desired experimental endpoint (typically 3-7 days for acute colitis), euthanize the animals and collect the colon for macroscopic scoring, histological analysis, and measurement of inflammatory markers like MPO activity and cytokine levels.

Dinitrobenzene-Induced Contact Hypersensitivity (CHS)

Contact hypersensitivity is a classic example of delayed-type hypersensitivity (DTH) and is a model for allergic contact dermatitis in humans. It is typically induced by skin-painting with haptens like DNCB or DNFB. The process involves two phases: a sensitization phase, where initial contact with the hapten primes the immune system, and an elicitation phase, where subsequent exposure at a different site triggers a localized inflammatory reaction.

| Parameter | Species/Strain | Sensitization Dose | Challenge Dose | Time Point | Observation | Reference |

| Ear Swelling | Mouse (BALB/c) | 2% DNCB | 2% DNCB | 24 hours | 82% increase in ear thickness after two sensitizations. | [5] |

| Ear Swelling | Mouse (BALB/c) | 2% DNCB | 2% DNCB | 24 hours | 113% increase in ear thickness after three sensitizations. | [5] |

| Ear Swelling | Rat | 4% DNCB | 0.13% DNCB | 24 hours | Significant increase in ear swelling compared to unsensitized controls. | [6][7] |

| CD4+ T-cell Ratio | Mouse | DNFB | TNCB | Not specified | Significant increase in CD4+ T-helper cell ratios in draining lymph nodes. | [8] |

| CD8a+ T-cell Ratio | Mouse | DNFB | TNCB | Not specified | Significant increase in CD8a+ cell ratios in draining lymph nodes. | [8] |

-

Sensitization:

-

Shave a small area on the abdomen of the mice.

-

Apply a small volume (e.g., 20-50 µl) of a sensitizing solution (e.g., 0.5-2% DNCB in a 4:1 acetone:olive oil vehicle) to the shaved abdomen.

-

Repeat the sensitization after a specific interval if required by the experimental design (e.g., on day 5).

-

-

Elicitation:

-

Approximately 5-7 days after the final sensitization, challenge the mice by applying a lower concentration of the hapten solution (e.g., 0.2-0.5% DNCB) to one ear. The other ear can be treated with the vehicle alone to serve as a control.

-

-

Measurement of Ear Swelling:

-

Measure the thickness of both ears using a digital micrometer at various time points after the challenge (e.g., 24, 48, and 72 hours).

-

The degree of ear swelling is calculated as the difference in thickness between the hapten-challenged ear and the vehicle-treated ear.

-

-

Endpoint Analysis:

-

At the end of the experiment, ear tissue and draining lymph nodes can be collected for histological analysis, flow cytometry of immune cell populations, and cytokine measurements.

-

DNP-KLH Immunization for Antibody Production

To study the humoral immune response to haptens, dinitrophenol is conjugated to a highly immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH). Immunization of animals with DNP-KLH elicits the production of anti-DNP antibodies, which can be quantified to assess the efficacy of adjuvants, the effects of immunomodulatory drugs, or the general immunocompetence of the animal.

-

Antigen Preparation:

-

Prepare the DNP-KLH immunogen. Commercially available DNP-KLH conjugates are often used.

-

Emulsify the DNP-KLH solution with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization.

-

-

Primary Immunization:

-

Inject each mouse subcutaneously or intraperitoneally with 50-100 µg of DNP-KLH in the CFA emulsion (total volume of 100-200 µl).

-

-

Booster Immunizations:

-

Perform booster immunizations at 2-3 week intervals.

-

For booster injections, emulsify 50 µg of DNP-KLH with Incomplete Freund's Adjuvant (IFA).

-

-

Serum Collection:

-

Collect a pre-immune blood sample before the primary immunization to serve as a negative control.

-

Collect blood samples (e.g., via tail bleed) 7-10 days after each booster immunization.

-

Allow the blood to clot and centrifuge to separate the serum.

-

-

Antibody Titer Determination (ELISA):

-

Coat a 96-well ELISA plate with DNP conjugated to a different carrier protein, such as DNP-BSA, to avoid detecting antibodies against the KLH carrier.

-

Block the plate to prevent non-specific binding.

-

Add serial dilutions of the collected mouse serum to the wells.

-

Detect the bound anti-DNP antibodies using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG or IgM secondary antibody.

-

Add a substrate (e.g., TMB) and measure the absorbance to determine the antibody titer.

-

Signaling Pathways in Dinitrobenzene-Induced Immune Responses

The immune response to dinitrobenzene haptens involves a complex interplay of signaling pathways in both innate and adaptive immune cells.

Signaling in DNBS-Induced Colitis

In the gut, the haptenization of self-proteins by DNBS is recognized by antigen-presenting cells (APCs), which initiate a signaling cascade leading to the activation of T-cells and the production of pro-inflammatory cytokines. Key pathways implicated include NF-κB, MAPKs, and PI3K/Akt.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Contact and delayed hypersensitivity in the mouse: I. Active sensitization and passive transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Dinitrochlorobenzene-Induced Dermatitis in Mice: Role of Specific Antibodies in Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of the magnitude of sensitization dose on the incidence and intensity of CHS to dinitrochlorobenzene (DNCB): insight from ear swelling and challenged-skin draining lymph node response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of 2,4-Dinitrobenzenesulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,4-dinitrobenzenesulfonic acid sodium salt, a compound utilized in chemical synthesis and for inducing experimental colitis in animal models. This document compiles available solubility data, presents a general experimental protocol for solubility determination, and includes graphical representations of key experimental workflows.

Core Data Presentation: Solubility Profile

| Solvent/System | Solubility Description | Concentration Range | Citation |

| Water | Soluble | Not Specified | [1][2][3][4] |

| Methanol | Soluble | Not Specified | [1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | 1-10 mg/mL | |

| Phosphate-Buffered Saline (PBS) pH 7.2 | Sparingly Soluble | 1-10 mg/mL |

Experimental Protocols: Determining Solubility

While a specific, validated protocol for determining the solubility of 2,4-dinitrobenzenesulfonic acid sodium salt is not detailed in the literature, a general and widely accepted method for determining the equilibrium solubility of a solid in a liquid solvent can be employed. The following is a detailed methodology based on the gravimetric method.

Objective: To determine the saturation solubility of 2,4-dinitrobenzenesulfonic acid sodium salt in a given solvent at a specific temperature.

Materials:

-

2,4-Dinitrobenzenesulfonic acid sodium salt (analytical grade)

-

Solvent of interest (e.g., water, methanol)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Thermostatic chamber or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

Vials or test tubes with secure caps

-

Spatula

-

Weighing paper or boats

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 2,4-dinitrobenzenesulfonic acid sodium salt to a series of vials containing a known volume or mass of the solvent. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid present.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To further separate the solid from the liquid phase, centrifuge the vials at a moderate speed for a specified time (e.g., 10 minutes at 3000 rpm).

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant.

-

Immediately filter the collected supernatant through a syringe filter (pre-equilibrated at the experimental temperature) into a pre-weighed vial. This step is crucial to remove any remaining fine particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the decomposition point of the solute, or by using a vacuum concentrator.

-

Once the solvent is completely evaporated, reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the solution minus the weight of the vial with the dried solute.

-

Solubility is typically expressed in g/100 g of solvent or g/L of solvent.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle 2,4-dinitrobenzenesulfonic acid sodium salt in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study and application of 2,4-dinitrobenzenesulfonic acid sodium salt.

Caption: Workflow for Solubility Determination.

Caption: Experimental Colitis Induction Workflow.

References

- 1. 2,4-Dinitrobenzenesulfonic acid sodium salt, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2,4-DINITROBENZENESULFONIC ACID SODIUM SALT | 885-62-1 [chemicalbook.com]

- 3. Sodium 2,4-Dinitrobenzenesulfonate | 885-62-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2,4-Dinitrobenzenesulfonic acid sodium salt, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

An In-depth Technical Guide to the Chemical Structure of 2,4-Dinitrobenzenesulfonic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

2,4-Dinitrobenzenesulfonic acid is an aromatic sulfonic acid characterized by a benzene (B151609) ring substituted with a sulfonic acid group and two nitro groups at positions 2 and 4. The presence of the electron-withdrawing nitro and sulfonic acid groups significantly influences the electronic properties and reactivity of the aromatic ring. The dihydrate form indicates the association of two water molecules with each molecule of the acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,4-dinitrobenzenesulfonic acid and its hydrated form.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₇S · 2H₂O | N/A |

| Molecular Weight | 284.20 g/mol (dihydrate) | N/A |

| CAS Number | 207234-00-2 (dihydrate) | N/A |

| Appearance | Orange-yellow odorless solid[1] | [1] |

| Melting Point | 95-98 °C (for hydrate)[2] | [2] |

| Solubility | Soluble in methanol, slightly soluble in water.[3] | [3] |

Crystallographic Data

As of the compilation of this guide, a definitive crystal structure for 2,4-dinitrobenzenesulfonic acid dihydrate has not been publicly deposited in crystallographic databases. To provide structural insights, the following table presents representative bond lengths and angles from a closely related nitroaromatic sulfonic acid derivative. It is important to note that these values are for a related compound and may differ from the actual values for 2,4-dinitrobenzenesulfonic acid dihydrate.

No crystallographic data for 2,4-dinitrobenzenesulfonic acid dihydrate is available. The following data is for a related nitroaromatic sulfonate compound and is provided for illustrative purposes only.

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| S=O | 1.418 - 1.420 | O=S=O | ~120 |

| S-O | 1.639 | C-S-O | ~105 |

| C-S | ~1.78 | O=S-C | ~108 |

| C-N | ~1.48 | C-C-N | ~118 |

| N=O | ~1.22 | O=N=O | ~124 |

| C-C (aromatic) | 1.37 - 1.40 | C-C-C (aromatic) | ~120 |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of 2,4-dinitrobenzenesulfonic acid dihydrate.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,4-dinitrobenzenesulfonic acid in a suitable deuterated solvent is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro and sulfonic acid groups will cause these protons to be significantly deshielded, appearing at high chemical shifts.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | Anticipated ~8.8 | d | ~2 |

| H-5 | Anticipated ~8.5 | dd | ~9, ~2 |

| H-6 | Anticipated ~8.0 | d | ~9 |

Note: The above data are predicted values based on the structure and data from similar compounds. Experimental data for the dihydrate is not available.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent. The carbons attached to the electron-withdrawing groups will be shifted downfield.

| Carbon | Chemical Shift (ppm) |

| C-1 (C-SO₃H) | Anticipated ~145 |

| C-2 (C-NO₂) | Anticipated ~148 |

| C-3 | Anticipated ~125 |

| C-4 (C-NO₂) | Anticipated ~150 |

| C-5 | Anticipated ~128 |

| C-6 | Anticipated ~130 |

Note: The above data are predicted values based on the structure and data from similar compounds. Experimental data for the dihydrate is not available.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for 2,4-dinitrobenzenesulfonic acid dihydrate are summarized below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (water of hydration) |

| ~3100 | Aromatic C-H stretch |

| ~1600, ~1470 | Aromatic C=C stretch |

| ~1540, ~1350 | Asymmetric and symmetric NO₂ stretch |

| ~1250, ~1050 | S=O stretch |

| ~1150 | SO₃H group vibrations |

| ~840 | C-H out-of-plane bend |

Note: The above data are typical ranges for the assigned functional groups.

Experimental Protocols

Synthesis of 2,4-Dinitrobenzenesulfonic Acid

The synthesis of 2,4-dinitrobenzenesulfonic acid is typically achieved through the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with a sulfite (B76179) salt.[3]

Materials:

-

2,4-Dinitrochlorobenzene

-

Sodium sulfite (Na₂SO₃)

-

Water

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of sodium sulfite in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

2,4-Dinitrochlorobenzene is added to the flask.

-

The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting sodium 2,4-dinitrobenzenesulfonate (B1228243) may precipitate upon cooling or can be salted out.

-

The sodium salt is then converted to the free acid by acidification with hydrochloric acid.

-

The crude 2,4-dinitrobenzenesulfonic acid is purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture, to yield the dihydrate form.

Visualizations

Chemical Structure

Caption: Chemical structure of 2,4-dinitrobenzenesulfonic acid.

Synthesis Workflow

Caption: General workflow for the synthesis of 2,4-dinitrobenzenesulfonic acid dihydrate.

Conclusion

2,4-Dinitrobenzenesulfonic acid dihydrate is a valuable chemical compound with a well-defined synthesis route. While a complete crystallographic analysis of the dihydrate is not currently available, spectroscopic data and the structures of related compounds provide a solid foundation for its chemical characterization. Further research to obtain a single-crystal X-ray structure of the dihydrate would be beneficial for a more precise understanding of its solid-state conformation and intermolecular interactions. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals working with this compound.

References

Methodological & Application

Application Note and Protocol for Primary Amine Quantification using the TNBS Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of primary amines using the 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) assay. This rapid and sensitive colorimetric method is widely used for determining the concentration of free amino groups in samples such as proteins, peptides, and amino acids.

Principle

The TNBS assay is based on the reaction of TNBS with primary amines in a mildly alkaline environment.[1] This reaction forms a highly chromogenic trinitrophenyl (TNP) derivative, which is a yellow-orange colored product.[2][3] The resulting water-soluble complex can be measured spectrophotometrically, with its absorbance being directly proportional to the concentration of primary amines in the sample. The maximum absorbance of the TNP-amine adduct is typically measured at a wavelength between 335 nm and 345 nm.[2][3][4]

Experimental Workflow

The following diagram illustrates the key steps involved in the TNBS assay for primary amine quantification.

Caption: Experimental workflow for the TNBS assay.

Materials and Reagents

| Reagent | Preparation | Storage |

| TNBS (2,4,6-Trinitrobenzene Sulfonic Acid) | Typically supplied as a 1% or 5% (w/v) solution in methanol. A working solution of 0.01% (w/v) should be prepared fresh in Reaction Buffer immediately before use.[3][4] For example, dilute a 5% stock solution 500-fold.[3] | -20°C, protected from light. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5.[3][4] | Room Temperature |

| Stop Solution 1 | 10% (w/v) Sodium Dodecyl Sulfate (SDS) in distilled water.[4] | Room Temperature |

| Stop Solution 2 | 1 N Hydrochloric Acid (HCl).[4] | Room Temperature |

| Standard | An amine-containing compound such as glycine (B1666218) or an amino acid of known concentration.[1][4] Prepare a series of dilutions in the Reaction Buffer. | 4°C |

| Sample | Dissolve protein samples to a concentration of 20-200 µg/mL or small molecules/amino acids to 2-20 µg/mL in Reaction Buffer.[3][4] If the sample is in an incompatible buffer, perform dialysis against the Reaction Buffer.[4] Caution: Avoid buffers containing primary amines, such as Tris or glycine, as they will interfere with the assay.[4] | Sample-dependent |

Experimental Protocol

-

Prepare Standards and Samples:

-

Reaction Setup:

-

Incubation:

-

Stopping the Reaction:

-

Absorbance Measurement:

Data Analysis

-

Standard Curve:

-

Plot the absorbance values (at 335 nm) of the standards against their corresponding known concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

-

Quantification of Primary Amines:

-

Use the equation from the standard curve to calculate the concentration of primary amines in your samples based on their absorbance values.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | Omission of a key reagent. | Ensure all reagents were added in the correct order and volumes. |

| Inactive TNBS reagent. | Prepare a fresh working solution of TNBS. Ensure the stock solution has been stored correctly. | |

| Incorrect pH of the reaction buffer. | Verify that the pH of the 0.1 M sodium bicarbonate buffer is 8.5. The optimal pH for the reaction is around 10.[5] | |

| High Background | Contamination of buffers or reagents with amines. | Use fresh, high-quality reagents. Avoid using buffers containing primary amines like Tris or glycine.[4] |

| Hydrolysis of TNBS. | Prepare the TNBS working solution immediately before use.[3] Heating can accelerate the hydrolysis of TNBS, which can lower the sensitivity of the assay.[5][6] | |

| Inconsistent Results | Inaccurate pipetting. | Ensure accurate and consistent pipetting, especially for small volumes. |

| Incomplete mixing of reagents. | Thoroughly mix the contents of the tubes after adding each reagent. | |

| Temperature fluctuations during incubation. | Ensure a stable and consistent incubation temperature of 37°C. |

Reaction Mechanism

The reaction between TNBS and a primary amine involves the nucleophilic aromatic substitution of the sulfonate group on the trinitrobenzene ring by the lone pair of electrons on the primary amine. This reaction is favorable under alkaline conditions where the amine group is deprotonated and thus more nucleophilic.[7]

Caption: Reaction of TNBS with a primary amine.

References

- 1. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]

- 2. TNBSA reaction scheme for detection of primary amines | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic study of the reaction between trinitrobenzenesulfonic acid and amino acids with a trinitrobenzenesulfonate ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Terminal Peptide Sequencing using Dinitrobenzene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Determining the amino acid sequence of proteins and peptides is a cornerstone of biological research and therapeutic development. N-terminal sequencing, in particular, provides crucial information about a protein's identity, structure, and function. One of the earliest and most foundational methods for identifying the N-terminal amino acid was developed by Frederick Sanger, a monumental achievement that earned him the Nobel Prize in Chemistry in 1958 for his work on the structure of proteins, especially that of insulin (B600854).[1][2] This method traditionally utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, to specifically label the N-terminal amino acid of a polypeptide.[1][2][3]